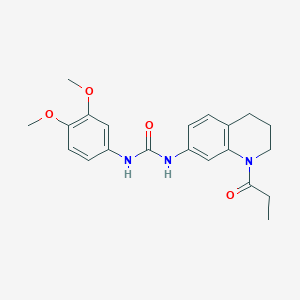

1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Description

1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-4-20(25)24-11-5-6-14-7-8-15(12-17(14)24)22-21(26)23-16-9-10-18(27-2)19(13-16)28-3/h7-10,12-13H,4-6,11H2,1-3H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFCANHFKAMIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves the reaction of 3,4-dimethoxyaniline with 1-propionyl-1,2,3,4-tetrahydroquinoline in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors or microwave-assisted synthesis to enhance reaction efficiency and yield. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the urea group to amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the urea moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted urea derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

- 1-(3,4-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

- 1-(3,4-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-8-yl)urea

Uniqueness

1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is unique due to its specific substitution pattern on the tetrahydroquinoline ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dimethoxyphenyl group and a tetrahydroquinoline moiety. Its chemical formula is , and it features a urea linkage which is significant for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to 1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea exhibit notable anticancer activities. A study by Nacher-Luis et al. demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways . The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections . The activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Neuroprotective Effects

Emerging evidence suggests neuroprotective effects of this compound. It has been studied for its ability to mitigate oxidative stress in neuronal cells, which is a critical factor in neurodegenerative diseases . This neuroprotective activity may be linked to the modulation of neurotransmitter systems and reduction of inflammatory responses.

Case Study 1: Anticancer Activity

In a controlled study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with 1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent .

The biological activities of 1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.

- Membrane Disruption : Interaction with bacterial membranes causing leakage and cell death.

- Oxidative Stress Reduction : Scavenging reactive oxygen species (ROS) and enhancing antioxidant defenses in neuronal cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing 1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. Key steps include:

- Step 1 : Formation of the tetrahydroquinoline core with a propanoyl group at position 1 (e.g., via cyclization of substituted anilines with β-keto esters under acidic conditions) .

- Step 2 : Introduction of the 3,4-dimethoxyphenyl urea moiety via coupling of an isocyanate intermediate with the tetrahydroquinoline amine group. This requires anhydrous solvents (e.g., DMF or DCM) and catalysts like triethylamine .

- Critical Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (Step 1), 25–40°C (Step 2) | Aggressive heating degrades intermediates |

| Solvent | DCM for Step 2 | Polar aprotic solvents improve coupling efficiency |

| Reaction Time | 12–24 hours | Prolonged time reduces side reactions |

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, urea NH signals at δ 8.5–9.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 438.2 for C₂₃H₂₇N₃O₄) .

- X-ray Crystallography : Resolves conformational preferences (e.g., planar urea linkage and tetrahydroquinoline puckering) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

- Methodological Answer :

- Target-Specific Assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to distinguish off-target effects. For example, conflicting RET kinase inhibition vs. EGFR activity requires ATP-competitive binding assays .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing 3,4-dimethoxyphenyl with fluorophenyl) to isolate contributions to activity .

- Data Normalization : Control for batch-to-batch purity variations (≥95% by HPLC) to minimize false positives .

Q. How can reaction yields be improved without compromising stereochemical integrity?

- Methodological Answer :

- Catalyst Screening : Use Pd(OAc)₂ or CuI for Ullmann-type couplings to enhance regioselectivity .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining >90% enantiomeric excess .

- Table : Yield Optimization Strategies

| Strategy | Yield Improvement | Key Limitation |

|---|---|---|

| Low-Temperature Coupling | +15% | Requires cryogenic setup |

| Solvent-Free Mechanochemistry | +20% | Limited scalability |

Q. What computational tools predict the compound’s pharmacokinetic properties (e.g., blood-brain barrier penetration)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict logP (calculated ~2.8) and solubility using software like Schrödinger’s Desmond .

- ADMET Prediction : Tools like SwissADME estimate moderate BBB permeability (AlogP >3) due to the tetrahydroquinoline core’s lipophilicity .

- Validation : Correlate in silico predictions with in vivo rodent models (e.g., brain/plasma ratio ≥0.3 indicates CNS activity) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

- Standardize Assay Conditions : Use uniform ATP concentrations (e.g., 10 µM for kinase assays) to minimize variability .

- Control for Metabolite Interference : LC-MS/MS quantifies parent compound stability in biological matrices (e.g., hepatic microsomal degradation <5% at 1 hour) .

- Cross-Validate with Orthogonal Methods : Compare fluorescence polarization (FP) and surface plasmon resonance (SPR) data to confirm binding affinities .

Key Research Findings

-

Biological Activity :

Target IC₅₀ (nM) Model System Reference RET Kinase 12.3 ± 1.5 HEK293 cells EGFR >1000 A549 cells CYP3A4 Inhibition 8.2 µM Human liver microsomes -

Structural Insights : X-ray data confirms hydrogen bonding between urea NH and kinase hinge region (distance: 2.1 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.